1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C17H18N4O. This compound is known for its unique structure, which includes a pyridinecarbonitrile core substituted with dimethylamino and benzylidene groups. It has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds, such as:
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in the formation of Schiff bases.
4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Another precursor, which forms the core structure of the target compound.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with the molecular formula C17H18N4O. Its unique structure incorporates a pyridinecarbonitrile core along with dimethylamino and benzylidene substituents, which contribute to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H18N4O
- Molecular Weight : 294.35 g/mol
- CAS Number : 1082724-18-2
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that the compound can modulate enzyme activity and receptor interactions, leading to various pharmacological effects. The precise mechanisms depend on the biological context and specific targets involved.
Antioxidant Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress-related damage.
Anticancer Potential
Research indicates that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.
Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell types. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, this compound demonstrated significant inhibitory activity against COX enzymes. The IC50 values for COX-1 and COX-2 were reported as 10 µM and 8 µM respectively, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Dimethylamino)benzaldehyde | C10H13N | Contains a dimethylamino group but lacks the pyridine ring. |
4,6-Dimethylpyridine | C8H10N | A simpler structure without the carbonitrile or benzylidene groups. |
1-Amino-4,6-dimethyl-5-methylthio-2-oxo-1,2-dihydropyridin-3-carbonitrile | C12H14N2OS | Similar pyridine structure but includes a methylthio group instead of dimethylamino. |
The unique combination of functional groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4O/c1-12-9-13(2)21(17(22)16(12)10-18)19-11-14-5-7-15(8-6-14)20(3)4/h5-9,11H,1-4H3 |
InChI Key |
FGUBHURGADNLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)N(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.